2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Oxazole Ring: The initial step involves the synthesis of the oxazole ring. This can be achieved through the cyclization of 2-ethoxyphenylacetic acid with appropriate reagents under acidic or basic conditions.
Attachment of the Methylthio Group: The next step involves the introduction of the methylthio group to the oxazole ring. This can be done using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.
Formation of the Quinazolinone Core: The final step involves the synthesis of the quinazolinone core. This can be achieved by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as an anti-inflammatory agent.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Pathway Modulation: It modulates cellular pathways involved in inflammation and apoptosis, leading to its potential anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-phenyl-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one
- 2-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one
Uniqueness
2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both ethoxy and methoxy substituents, which may enhance its pharmacological properties compared to similar compounds. These substituents can influence the compound’s solubility, bioavailability, and interaction with molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-24-15-9-6-12-20(24)26-29-22(18(2)35-26)17-36-28-30-21-13-7-5-11-19(21)27(32)31(28)23-14-8-10-16-25(23)33-3/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXVPUMTQWENMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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